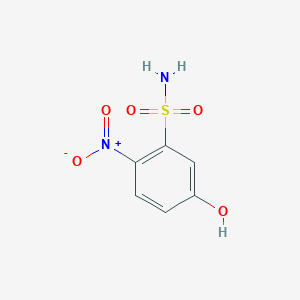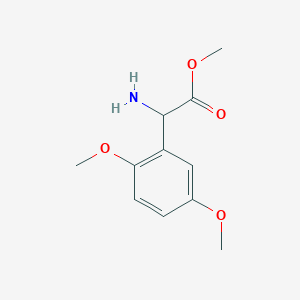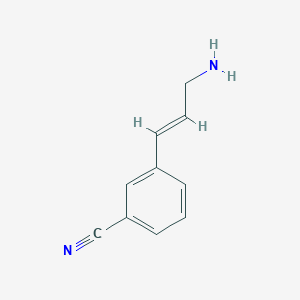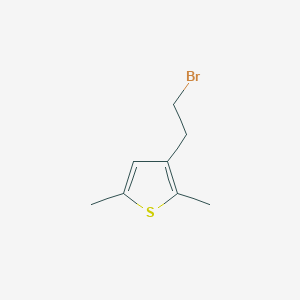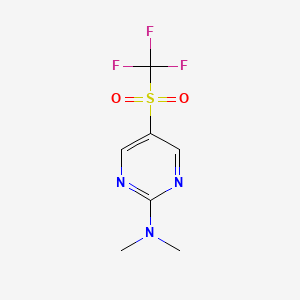
N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine: is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a trifluoromethanesulfonyl group and two dimethylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a trifluoromethanesulfonylating agent. One common method includes the use of trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of a base and an inert solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethanesulfonyl group.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry: In the materials science industry, this compound can be used to modify the properties of polymers and other materials. Its incorporation into polymer chains can enhance properties such as thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethanesulfonyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-4-amine
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-6-amine
- N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-ol
Uniqueness: N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is unique due to the specific position of the trifluoromethanesulfonyl group on the pyrimidine ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C7H8F3N3O2S |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-(trifluoromethylsulfonyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H8F3N3O2S/c1-13(2)6-11-3-5(4-12-6)16(14,15)7(8,9)10/h3-4H,1-2H3 |
Clave InChI |
QMJQFIRKGPYPQQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C=N1)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


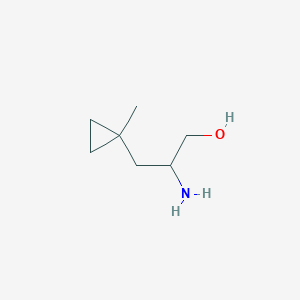
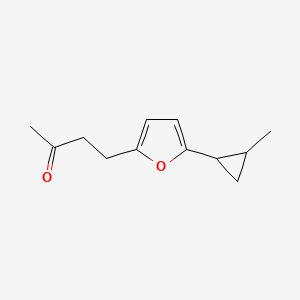
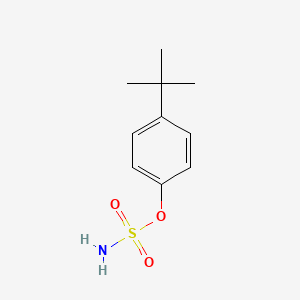
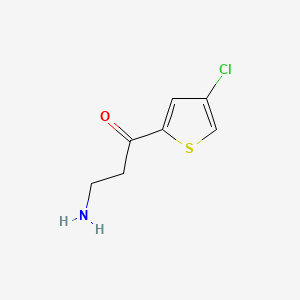


![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
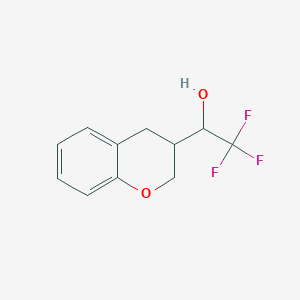
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
